

# Spectroscopic Profile of 2-(3-methoxyphenethyl)phenol: A Technical Guide

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## Compound of Interest

Compound Name:	2-[2-(3-Methoxyphenyl)ethyl]phenol
Cat. No.:	B049715

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(3-methoxyphenethyl)phenol, a key intermediate in the synthesis of various pharmaceutical compounds, notably the peripheral vasodilator Sarpogrelate. Due to the limited availability of public, experimentally-derived spectroscopic data for this specific compound, this guide utilizes predicted data from validated computational models, supported by comparative data from structurally analogous molecules. This approach offers a robust, illustrative profile for researchers engaged in the synthesis, identification, and quality control of 2-(3-methoxyphenethyl)phenol.

## Chemical Structure and Properties

Property	Value
IUPAC Name	2-(3-methoxyphenethyl)phenol
Synonyms	2-[2-(3-Methoxyphenyl)ethyl]phenol
CAS Number	167145-13-3
Molecular Formula	C <sub>15</sub> H <sub>16</sub> O <sub>2</sub>
Molecular Weight	228.29 g/mol
Appearance	White to off-white crystalline powder

## Predicted Nuclear Magnetic Resonance (NMR) Data

The following  $^1\text{H}$  and  $^{13}\text{C}$  NMR data have been predicted using validated computational algorithms. These predictions are intended to serve as a reference for the identification and structural confirmation of 2-(3-methoxyphenethyl)phenol. The solvent for these predictions is deuterated chloroform ( $\text{CDCl}_3$ ).

### Predicted $^1\text{H}$ NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.20 - 6.70	m	8H	Ar-H
~4.80	s (br)	1H	OH
~3.75	s	3H	$\text{OCH}_3$
~2.90	m	4H	Ar- $\text{CH}_2\text{-CH}_2\text{-Ar}$

### Predicted $^{13}\text{C}$ NMR Data

Chemical Shift (ppm)	Assignment
~159.8	C-OCH <sub>3</sub> (aromatic)
~154.0	C-OH (aromatic)
~144.0	Quaternary Ar-C
~130.0	Ar-CH
~128.5	Ar-CH
~127.5	Ar-CH
~121.0	Ar-CH
~120.5	Quaternary Ar-C
~116.0	Ar-CH
~114.5	Ar-CH
~111.5	Ar-CH
~55.2	OCH <sub>3</sub>
~38.0	Ar-CH <sub>2</sub> -
~35.5	-CH <sub>2</sub> -Ar

## Expected Infrared (IR) Spectroscopy Data

The infrared spectrum of 2-(3-methoxyphenethyl)phenol is expected to exhibit characteristic absorption bands corresponding to its functional groups. The following table outlines these expected vibrational modes based on data for substituted phenols and aromatic ethers.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3550 - 3200	Strong, Broad	O-H stretch (phenolic)
3100 - 3000	Medium	C-H stretch (aromatic)
3000 - 2850	Medium	C-H stretch (aliphatic)
1600 - 1450	Strong to Medium	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (aryl ether)
~1220	Strong	C-O stretch (phenol)

## Expected Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) of 2-(3-methoxyphenethyl)phenol is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/z	Interpretation
228	[M] <sup>+</sup> (Molecular Ion)
121	[M - C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup> (Benzylic cleavage)
107	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup> (Tropylium-like ion from the methoxyphenyl moiety)
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of 2-(3-methoxyphenethyl)phenol, based on established chemical literature.

### Synthesis Protocol (Illustrative)

A common synthetic route involves the Wittig or Horner-Wadsworth-Emmons reaction followed by catalytic hydrogenation.

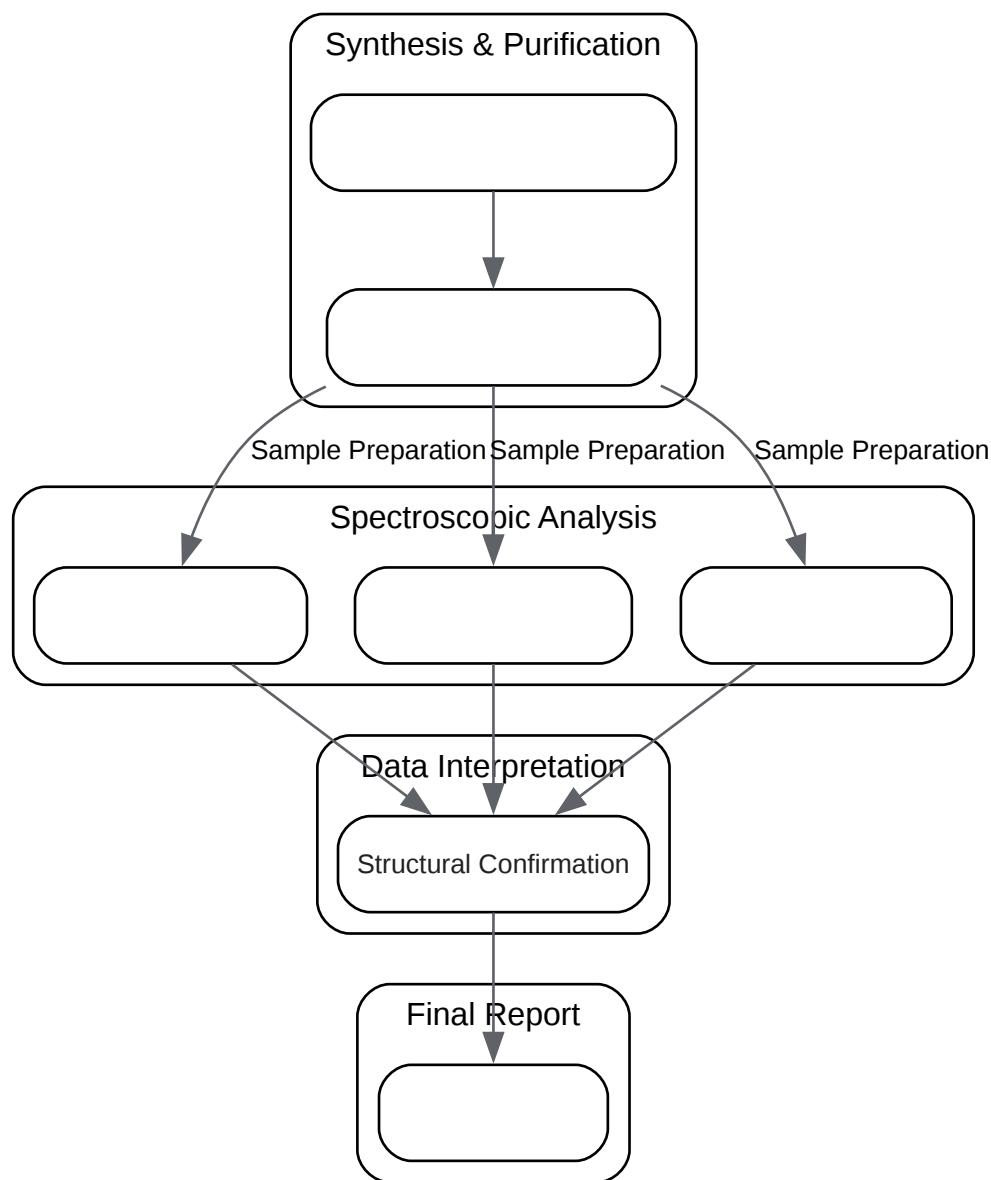
- Wittig Reaction: 3-Methoxybenzyltriphenylphosphonium bromide is reacted with salicylaldehyde in the presence of a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) to yield a mixture of (E)- and (Z)-2-(3-methoxystyryl)phenol.
- Catalytic Hydrogenation: The resulting stilbene derivative is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to hydrogenation over a palladium on carbon (Pd/C) catalyst at room temperature and atmospheric pressure of hydrogen until the reaction is complete.
- Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

## Spectroscopic Analysis Protocol

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer. The sample is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The infrared spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
- Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or through a gas chromatograph.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-(3-methoxyphenethyl)phenol.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

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